2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole
Description
This compound is a boron-dipyrromethene (BODIPY) derivative, characterized by a rigid, conjugated pyrrolic framework complexed with a difluoroboranyl group. Its molecular formula is C₁₄H₁₇BF₂N₂, and it is synthesized via a multi-step process involving condensation reactions of substituted pyrroles followed by boron trifluoride complexation . Key structural features include:
- Two 3,5-dimethyl-2H-pyrrole moieties linked via an ethylene bridge.
- A central boron atom coordinated to two fluorine atoms and the nitrogen atoms of the pyrrole rings.
BODIPY derivatives like this compound exhibit high photostability, sharp fluorescence emission, and tunable electronic properties, making them valuable in bioimaging, optoelectronics, and sensor technologies . The synthesis yield for this compound is reported at 41% after column chromatography purification .
Properties
CAS No. |
749175-19-7 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[1-(3,5-dimethyl-1H-pyrrol-2-yl)ethylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C14H18N2/c1-8-6-10(3)15-13(8)12(5)14-9(2)7-11(4)16-14/h6-7,15H,1-5H3 |
InChI Key |
SKCQXLRUKOVDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC1=C(C)C2=C(C=C(N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis via Ethyl Acetoacetate Precursor
Step 1: Synthesis of 2,4-Dimethyl Pyrrole-3,5-Diethyl Dicarboxylate
The process begins with the reaction of ethyl acetoacetate and sodium nitrite in acetic acid, followed by zinc-mediated reduction. Key parameters include:
Step 2: Hydrolysis to 2,4-Dimethyl Pyrrole
The dicarboxylate intermediate is hydrolyzed using potassium hydroxide in aqueous solution:
Step 3: Vilsmeier-Haack Formylation
The final formylation uses phosphorus oxychloride (POCl₃) in dimethylformamide (DMF):
- Molar ratio : 2,4-Dimethyl pyrrole : POCl₃ = 40 : 90.
- Conditions : Stirring at room temperature for 12 hours, followed by neutralization with K₂CO₃.
- Yield : 38% after recrystallization.
Table 1: Summary of Three-Step Synthesis
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl acetoacetate, NaNO₂, Zn | 5–15°C, reflux | 80% |
| 2 | KOH, HCl | Reflux, extraction | 36.2% |
| 3 | POCl₃, DMF | RT, 12 hr | 38% |
One-Pot Condensation Using 2,4-Dimethylpyrrole and Aldehydes
Microwave-Assisted Synthesis
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
Low Yields in Final Step
Comparative Analysis of Methods
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Three-Step | 38% | 24–48 hr | High |
| One-Pot | 48% | 12 hr | Moderate |
| Microwave | 40% | 1 hr | Limited |
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of alkylated pyrrole derivatives.
Scientific Research Applications
Chemical and Physical Properties
Before delving into its applications, it is essential to understand the chemical properties of the compound:
- Molecular Formula : C14H17BF2N2
- Molecular Weight : 262.11 g/mol
- Melting Point : 262-266 °C
- Fluorescence Emission : λ ex 493 nm; λ em 504 nm in methanol
These properties make it suitable for various applications, especially those requiring fluorescence.
2.1. Fluorescent Dyes
The compound is widely used as a fluorescent dye due to its high quantum yield and stability. It is particularly useful in:
- Biological Imaging : The ability to emit fluorescence makes it ideal for labeling proteins and nucleic acids in biological research.
- Fluorescent Probes : Employed as a probe for monitoring cellular processes and interactions.
2.2. Organic Solar Cells
Recent advancements have shown that this compound can be utilized in organic solar cells. Its photophysical properties enhance the efficiency of light absorption and conversion into electrical energy, making it a promising candidate for renewable energy applications .
2.3. Solid-State Dye Laser Devices
The compound's stability and fluorescence characteristics allow it to be integrated into solid-state dye lasers, which are used in various applications ranging from medical devices to industrial laser systems .
3.1. Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential uses in pharmaceuticals .
3.2. Drug Delivery Systems
Due to its ability to form complexes with biological molecules, this compound can be utilized in drug delivery systems. Its fluorescent properties allow for tracking the delivery and release of therapeutic agents within biological systems.
3.3. Sensing Applications
The compound has been investigated for its potential in sensing applications, particularly in detecting nitrogen oxides (NOx) in environmental monitoring and living cells . The integration with copper-based complexes enhances its sensitivity and specificity.
Case Study 1: Biological Imaging
A study demonstrated the use of BODIPY derivatives in imaging cellular structures. The compound was conjugated with antibodies targeting specific proteins within cells, allowing researchers to visualize cellular processes with high resolution.
Case Study 2: Organic Solar Cells Efficiency Improvement
In a collaborative research project, the integration of this compound into organic solar cells resulted in a measurable increase in efficiency by enhancing light absorption characteristics compared to traditional materials.
Case Study 3: Antimicrobial Testing
In vitro tests conducted on various bacterial strains revealed that pyrrole derivatives exhibit a significant inhibitory effect, paving the way for further development into antimicrobial agents.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. It absorbs light in the ultraviolet region and emits light at a different wavelength, making it useful for imaging and labeling applications. The molecular targets include cellular components like proteins and nucleic acids, which can be tagged with the compound for visualization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, electronic, and functional properties of the target compound with analogous pyrrole-based systems:
Key Findings:
Fluorescence Efficiency: The target compound’s high quantum yield (Φ ≈ 0.85–0.90) surpasses that of phenyl-substituted analogs (Φ ≈ 0.70–0.75), attributed to its symmetric methyl groups minimizing non-radiative decay pathways . In contrast, silole derivatives exhibit poor fluorescence due to heavy atom effects from bromine .
Synthetic Accessibility : The target compound’s yield (41%) is higher than bromophenyl/methoxyphenyl derivatives (13%), likely due to steric hindrance in the latter .
Electronic Tuning : Density functional theory (DFT) studies reveal that electron-donating methyl groups stabilize the HOMO-LUMO gap, enhancing fluorescence, while electron-withdrawing groups (e.g., bromine) reduce conjugation efficiency .
Biological vs. Material Applications: Non-fluorescent bromophenyl derivatives are prioritized for therapeutic applications (e.g., enzyme inhibition) , whereas boron-complexed BODIPY systems excel in optoelectronic devices .
Theoretical and Experimental Validation
- DFT Insights : The role of exact exchange in DFT (Becke, 1993) and correlation-energy functionals (Lee-Yang-Parr, 1988) underpins the computational modeling of these compounds’ electronic structures . For example, the target compound’s HOMO-LUMO gap (~2.5 eV) aligns with its absorption at ~490 nm .
- Synthetic Challenges : Low yields in brominated analogs (e.g., 13% in ) highlight reactivity limitations in sterically crowded systems, consistent with conceptual DFT principles on electrophilic substitution barriers .
Biological Activity
The compound 2-[1-(3,5-dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H24N2
- Molecular Weight : 256.3859 g/mol
- IUPAC Name : 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole
- CAS Number : 2407-83-2
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, which influence various cellular processes:
- Cell Growth Regulation : Research indicates that derivatives of pyrrole can suppress cell growth while promoting increased glucose uptake and ATP production in certain cell lines. This suggests a potential application in enhancing monoclonal antibody production by optimizing cell metabolism .
- Antimicrobial and Anti-inflammatory Properties : Pyrrole derivatives have been noted for their antimicrobial and anti-inflammatory activities. Studies have shown that these compounds can modulate immune responses and reduce inflammation markers in vitro .
- Antiviral Activity : Some pyrrole-based compounds have demonstrated efficacy against viral infections by inhibiting replication processes within host cells. Although specific data on the compound is limited, structural analogs indicate promising antiviral properties .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study highlighted the effects of a closely related pyrrole derivative on cell culture trends. The compound was shown to enhance the viability of recombinant CHO cells while suppressing excessive growth, leading to improved monoclonal antibody yields. The mechanism involved increased glucose uptake and ATP synthesis, crucial for maintaining cellular functions during high-density cultures .
Another research effort focused on the anti-inflammatory properties of pyrrole derivatives. The compounds were tested against human peripheral blood mononuclear cells (PBMCs), showing no cytotoxic effects at lower concentrations but significant inhibition of inflammatory markers at higher doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
